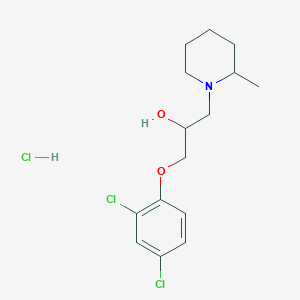![molecular formula C12H9N7O3S2 B3988973 N-(5-nitro-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3988973.png)
N-(5-nitro-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as nitazoxanide, is a synthetic nitrothiazolyl-salicylamide derivative that was first synthesized in the 1980s. Nitazoxanide has been extensively studied for its broad-spectrum antiparasitic and antiviral properties, and its potential use in the treatment of infectious diseases.
Mechanism of Action
The exact mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it is thought to involve interference with the energy metabolism of parasites and viruses. Nitazoxanide has been shown to inhibit the pyruvate:ferredoxin oxidoreductase enzyme in Giardia lamblia, which is essential for the production of energy in the parasite. In viruses, this compound has been shown to inhibit viral replication by interfering with the maturation of viral particles.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have low toxicity in humans and animals. It is rapidly absorbed in the gastrointestinal tract and is extensively metabolized in the liver. The major metabolite, tizoxanide, has similar antiparasitic and antiviral activity to this compound. Nitazoxanide has also been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of natural killer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-nitro-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is its broad-spectrum activity against parasites and viruses, which makes it a potentially useful therapeutic agent for a wide range of infectious diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain formulations. Additionally, some studies have reported variable efficacy of this compound against different parasites and viruses, which may limit its usefulness in certain cases.
Future Directions
There are a number of potential future directions for research on N-(5-nitro-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the immunomodulatory effects of this compound, and its potential use in the treatment of autoimmune diseases and cancer. Finally, there is ongoing research into the use of this compound as a potential treatment for emerging infectious diseases, such as Zika virus and Ebola virus.
Scientific Research Applications
Nitazoxanide has been shown to exhibit broad-spectrum activity against a variety of parasites, including Giardia lamblia, Cryptosporidium parvum, Entamoeba histolytica, and helminths. It has also been demonstrated to have antiviral activity against a number of viruses, including influenza, hepatitis B and C, and human immunodeficiency virus (HIV).
properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O3S2/c20-9(14-11-13-6-10(24-11)19(21)22)7-23-12-15-16-17-18(12)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSBSKCNBYSLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3988895.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3988911.png)


![N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B3988934.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B3988938.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3988940.png)
![2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3988945.png)
![1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3988946.png)
![4-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3988949.png)


![4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3988986.png)
